molecular formula C15H16N2O B245820 2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide

2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B245820
M. Wt: 240.3 g/mol
InChI Key: QKEOONBTAUXPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has shown potential in scientific research applications. This compound is also known as MPAA and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide involves the inhibition of COX-2 and LOX enzymes, which are involved in the inflammatory response. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. LOX is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are also involved in the inflammatory response. By inhibiting the activity of these enzymes, 2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide may reduce inflammation and associated symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide have been studied in animal models. This compound has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in animal tissues. Additionally, this compound has been shown to reduce pain and fever in animal models. These findings suggest that 2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide may have potential therapeutic applications in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments include its potential anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been reported to inhibit the activity of COX-2 and LOX enzymes, which are involved in the inflammatory response. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses. Further research is needed to determine the optimal dose and administration route for this compound in lab experiments.

Future Directions

For research on 2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide include investigating its potential therapeutic applications in the treatment of inflammatory conditions. Additionally, further research is needed to determine the optimal dose and administration route for this compound in lab experiments. Other future directions for research on this compound may include investigating its potential toxicity and pharmacokinetics in animal models. Overall, 2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide shows promise as a potential therapeutic agent for the treatment of inflammatory conditions, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis method of 2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 2-amino-5-methylbenzoic acid with pyridine-4-carboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to yield 2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide. This synthesis method has been reported in the literature and has been used by researchers to obtain this compound for scientific research purposes.

Scientific Research Applications

2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential in scientific research applications. This compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. These findings suggest that 2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide may have potential therapeutic applications in the treatment of inflammatory conditions.

properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C15H16N2O/c1-12-4-2-3-5-14(12)10-15(18)17-11-13-6-8-16-9-7-13/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

QKEOONBTAUXPCZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NCC2=CC=NC=C2

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCC2=CC=NC=C2

Origin of Product

United States

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